Product packaging for Abieta-9(11),8(14),12-trien-12-ol(Cat. No.:)

Abieta-9(11),8(14),12-trien-12-ol

Cat. No.: B13393857
M. Wt: 286.5 g/mol
InChI Key: QXNWVJOHUAQHLM-UHFFFAOYSA-N
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Description

Contextualization within Diterpenoid Chemical Classes

Abieta-9(11),8(14),12-trien-12-ol belongs to the large and diverse class of natural products known as terpenoids. More specifically, it is classified as a diterpenoid, which is characterized by a structure derived from four isoprene (B109036) units, resulting in a 20-carbon skeleton.

Within the diterpenoids, this compound is further categorized as an abietane (B96969). nih.govwikipedia.org The abietane framework is a tricyclic system, meaning it is composed of three fused rings. wikipedia.orgwikipedia.org Abietanes are a significant group of diterpenoids, with many members being found in the resins of coniferous trees. wikipedia.org this compound is considered one of the simplest phenolic abietane diterpenoids. rsc.org

Nomenclature and Synonyms (e.g., Ferruginol)

The systematic name for this compound according to IUPAC nomenclature is (4bS,8aS)-4b,8,8-trimethyl-2-(propan-2-yl)-5,6,7,8a,9,10-hexahydrophenanthren-3-ol. nih.govnih.gov However, it is most commonly known by its trivial name, Ferruginol (B158077). wikipedia.orgnih.gov

The name Ferruginol was given when the compound was first identified. wikipedia.org It has several other synonyms, which are listed in the table below. The CAS Registry Number for this compound is 514-62-5. wikipedia.orgnist.gov

Nomenclature TypeName
Systematic IUPAC Name (4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-ol nih.govnih.gov
Common Name Ferruginol wikipedia.orgnih.gov
Synonym (+)-Ferruginol nih.govmedchemexpress.com
Synonym trans-Ferruginol nih.govnist.gov
Synonym Podocarpa-8,11,13-trien-12-ol, 13-isopropyl-

Historical Overview of Abietane Diterpenoid Research

Research into abietane diterpenoids has a history stretching back to the late 1930s. rsc.org Ferruginol itself was first isolated in 1939 by Brandt and Neubauer from the resin of the miro tree, Podocarpus ferrugneus. wikipedia.org

The formal system for naming and numbering the abietane family of diterpenoids was established in 1969. rsc.org Since their initial discovery, abietane diterpenoids have been the subject of numerous studies due to their interesting chemical structures and biological activities. rsc.orgnih.gov Much of the synthetic research in the field of aromatic abietanes has centered on ferruginol and dehydroabietic acid. rsc.orgnih.gov The presence of ferruginol in fossilized resins has also made it a useful biomarker for scientists studying ancient ecosystems to determine the prevalence of certain conifer families over geological time. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O B13393857 Abieta-9(11),8(14),12-trien-12-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O/c1-13(2)15-11-14-7-8-18-19(3,4)9-6-10-20(18,5)16(14)12-17(15)21/h11-13,18,21H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNWVJOHUAQHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Occurrence, Isolation, and Natural Distribution Research

Botanical Sources and Distribution Studies

The distribution of Abieta-9(11),8(14),12-trien-12-ol in the plant kingdom is widespread, with documented occurrences in both gymnosperms and angiosperms. The compound is a constituent of essential oils and extracts from various plant parts, including leaves, bark, and roots.

Coniferous Genera and Families (e.g., Pinaceae, Cupressaceae, Podocarpaceae)

Within the conifers, this compound has been notably reported in the family Cupressaceae. Species within this family are known producers of a variety of terpenoid compounds. While the Pinaceae family is a well-known source of abietane (B96969) diterpenoids, the specific isolation of this compound is less commonly documented in readily available literature. Similarly, the Podocarpaceae family is recognized for its diverse diterpenoid chemistry, but specific reports on this compound are not as prevalent.

Cupressaceae: This family is a significant source of this compound. For instance, it has been identified in Cryptomeria japonica, the Japanese cedar, a commercially important tree. mdpi.com The compound is part of the tree's chemical profile, which contributes to its various reported biological activities.

FamilyGenusNoteworthy Findings
CupressaceaeCryptomeriaIdentified in Cryptomeria japonica var. sinensis. nih.gov
PinaceaePinus, AbiesGenerally rich in abietane diterpenoids, though specific reports on this compound are less common.
PodocarpaceaePodocarpusKnown for a wide array of diterpenoids.

Angiosperm Families and Species (e.g., Lamiaceae, Asteraceae, Celastraceae, Hydrocharitaceae, Verbenaceae)

The Lamiaceae, or mint family, stands out as a prominent source of this compound. This family is characterized by its production of aromatic essential oils, which are rich in terpenoids. Several genera within the Lamiaceae have been found to contain this specific abietane. The presence of this compound in other families such as Asteraceae, Celastraceae, Hydrocharitaceae, and Verbenaceae is not as extensively documented in existing research.

Lamiaceae: This family is a major reservoir of this compound. It has been isolated from various species used in traditional medicine and for their aromatic properties. Genera such as Salvia, Nepeta, Ajuga, and Coleus are notable sources.

FamilyGeneraNoteworthy Findings
LamiaceaeSalvia, Nepeta, Ajuga, ColeusThe compound is a known constituent in several species within these genera.

Specific Plant Species Identification

Detailed phytochemical investigations have led to the unequivocal identification of this compound in a number of plant species. These studies are crucial for understanding the chemosystematics of these plants and for potential applications of their extracts.

Salvia miltiorrhiza : Also known as Danshen, the roots of this plant are a well-documented source of abietane diterpenoids, including this compound. nih.govnih.gov This plant is a staple in traditional Chinese medicine. nih.gov

Cryptomeria japonica var. sinensis : This variety of Japanese cedar has been confirmed to contain this compound. nih.gov

Nepeta leucophylla : This aromatic herb, found in the Himalayan region, lists this compound as one of its key volatile secondary metabolites. researchgate.net

Ajuga turkestanica : This plant is known for its rich composition of phytoecdysteroids and other bioactive compounds.

Coleus vettiveroides : Known as Hrivera in Ayurveda, the aromatic roots of this plant are valued for their medicinal properties. researchgate.net

Peltophorum pterocarpum : A deciduous tree distributed across Southeast Asia, its phytochemical profile has been a subject of research.

Thuja standishii : A species of arborvitae native to Japan, belonging to the Cupressaceae family.

Juniperus phoenicea : The Phoenicean juniper is a species found throughout the Mediterranean region, and its essential oils have been analyzed for their chemical composition. researchgate.net

SpeciesFamilyPlant Part
Salvia miltiorrhizaLamiaceaeRoots nih.gov
Cryptomeria japonica var. sinensisCupressaceaeNot specified nih.gov
Nepeta leucophyllaLamiaceaeNot specified researchgate.net
Ajuga turkestanicaLamiaceaeNot specified
Coleus vettiveroidesLamiaceaeRoots researchgate.net
Peltophorum pterocarpumFabaceaeNot specified
Thuja standishiiCupressaceaeNot specified
Juniperus phoeniceaCupressaceaeNot specified

Fungal Sources

The occurrence of this compound is predominantly documented in botanical sources. While fungi are known to produce a vast array of secondary metabolites, including various terpenoids, specific reports detailing the isolation of this compound from fungal species are not prevalent in the current scientific literature. Further research into the metabolomes of diverse fungal species may yet reveal its presence in this kingdom.

Environmental Occurrence and Detection Methodologies

Research into the environmental fate and presence of this compound is an emerging area. The release of this compound into the environment can occur through the natural decomposition of plant matter and through wastewater streams containing extracts of the source plants.

Wastewater and Sediment : The detection of plant-derived secondary metabolites in environmental samples like wastewater and sediment is indicative of their persistence and potential for broader ecological interactions. However, specific studies focusing on the detection and quantification of this compound in these matrices are limited. The methodologies for such detection would likely involve advanced chromatographic and spectrometric techniques. Gas chromatography-mass spectrometry (GC-MS) is a common and effective method for identifying and quantifying volatile and semi-volatile organic compounds, including terpenoids, in complex environmental samples. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) could also be employed, particularly for less volatile derivatives or for samples requiring minimal cleanup.

Environmental MatrixDetection StatusPotential Detection Methodologies
WastewaterLimited data availableGC-MS, LC-MS
SedimentLimited data availableGC-MS, LC-MS

Biosynthetic Pathways and Enzymatic Mechanisms Research

General Diterpene Biosynthesis Pathways

Diterpenes are a class of C20 terpenoids derived from four isoprene (B109036) units. wikipedia.org Their biosynthesis originates from two primary pathways that produce the universal five-carbon (C5) building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). psu.edunih.gov

The Mevalonic Acid (MVA) pathway is a fundamental metabolic route present in eukaryotes, archaea, and some bacteria. wikipedia.orgviper.ac.in In plants, this pathway is active in the cytosol. ethz.ch It begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). youtube.com The subsequent reduction of HMG-CoA to mevalonic acid, catalyzed by HMG-CoA reductase, is the committed and rate-limiting step of this pathway. pnas.org Through a series of phosphorylation and decarboxylation reactions, mevalonic acid is converted into the C5 precursors, IPP and DMAPP. ethz.chyoutube.com While the MVA pathway contributes to the biosynthesis of various isoprenoids, such as sesquiterpenes and sterols, it can also supply precursors for diterpene biosynthesis, although the plastidial pathway is often the primary source. pnas.orgnih.gov

Also known as the methylerythritol phosphate (B84403) (MEP) pathway, the 2-C-methyl-D-erythritol 4-phosphate pathway is a mevalonate-independent route for IPP and DMAPP synthesis. wikipedia.orgyoutube.com In plant cells, the MEP pathway occurs in the plastids. nih.govmdpi.com It utilizes pyruvate (B1213749) and glyceraldehyde 3-phosphate as its initial substrates. psu.eduyoutube.com The first committed step is the condensation of these two molecules to form 1-deoxy-D-xylulose 5-phosphate (DXP), a reaction catalyzed by DXP synthase (DXS). mdpi.com Subsequent enzymatic steps convert DXP into IPP and DMAPP. youtube.com This pathway is the primary source of precursors for plastidial isoprenoids, which include monoterpenes, carotenoids, and, crucially, diterpenes. nih.govmdpi.com

Regardless of their origin from the MVA or MEP pathway, the C5 units IPP and DMAPP serve as the fundamental building blocks for all terpenoids. nih.gov The synthesis of higher terpenoids proceeds through sequential condensation reactions catalyzed by prenyltransferases. oup.com For diterpenes, the key precursor is the C20 molecule, (E,E,E)-geranylgeranyl diphosphate (GGPP). wikipedia.orgresearchgate.net GGPP is formed by the successive head-to-tail addition of three molecules of IPP to one molecule of DMAPP. nih.govyoutube.com This process first yields geranyl diphosphate (GPP, C10) and then farnesyl diphosphate (FPP, C15), before the final IPP unit is added to create GGPP. oup.com This linear C20 diphosphate is the universal substrate for all diterpene synthases, which then catalyze the cyclization reactions that generate the vast array of diterpene skeletons. researchgate.netresearchgate.net

Abietane-Type Diterpenoid Biosynthesis Specificities

The formation of the characteristic tricyclic abietane (B96969) skeleton of compounds like Abieta-9(11),8(14),12-trien-12-ol from the linear precursor GGPP involves a series of complex enzymatic reactions. rsc.org

The biosynthesis of the abietane scaffold is initiated by the cyclization of GGPP. rsc.org This process typically involves two main steps catalyzed by diterpene synthases (diTPSs). First, a class II diTPS catalyzes a protonation-initiated cyclization of GGPP to form a bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP). nih.gov The formation of this intermediate is a crucial branching point in diterpene biosynthesis.

Following its formation, the (+)-CPP intermediate undergoes further transformation by a class I diTPS. researchgate.net This second step involves the ionization of the diphosphate moiety, leading to a series of cyclization and rearrangement reactions that establish the tricyclic abietane core. nih.gov This cascade ultimately produces a key olefin intermediate, such as miltiradiene (B1257523). researchgate.netrsc.org Miltiradiene can then undergo spontaneous, non-enzymatic oxidation to form abietatriene (B1232550), which serves as a direct precursor to many aromatic abietane diterpenoids. nih.govfrontiersin.org Subsequent modifications, often hydroxylation reactions catalyzed by cytochrome P450 monooxygenases, decorate the abietane skeleton to produce the final diverse products, including ferruginol (B158077), a closely related compound to this compound. researchgate.netresearchgate.net

Diterpene synthases (diTPSs), also known as diterpene cyclases, are the key enzymes responsible for converting the universal precursor GGPP into the diverse array of diterpene skeletons. researchgate.netresearchgate.net These enzymes are categorized into two main classes based on their reaction mechanisms.

Class II diTPSs: These enzymes initiate the cyclization of the linear GGPP substrate. They possess a conserved D-X-D-D motif and catalyze a protonation-dependent reaction to form a bicyclic diphosphate intermediate, such as (+)-copalyl diphosphate (CPP). nih.govresearchgate.net An example is copalyl diphosphate synthase (CPPS). nih.gov

Class I diTPSs: These enzymes take the cyclic diphosphate product from the class II diTPSs and catalyze further cyclizations and rearrangements. researchgate.net They contain a characteristic D-D-X-X-D motif and work by first cleaving the diphosphate ester bond to generate a carbocation, which then drives the subsequent reactions to form the final terpene hydrocarbon skeleton. researchgate.net

In many plants, these two distinct catalytic functions can be found on separate monofunctional enzymes or combined within a single bifunctional protein. researchgate.net The specific combination and action of these diTPSs are fundamental in determining the final structure of the diterpenoid product. researchgate.net

Data Tables

Table 1: Key Pathways and Precursors in Diterpene Biosynthesis

Pathway / PrecursorStarting Material(s)Key Product(s)Cellular Location (in Plants)Role in this compound Biosynthesis
Mevalonic Acid (MVA) Pathway Acetyl-CoAIPP, DMAPPCytosolProvides C5 isoprenoid building blocks. viper.ac.inethz.ch
Deoxyxylulose Phosphate (MEP) Pathway Pyruvate, Glyceraldehyde 3-phosphateIPP, DMAPPPlastidsPrimary source of C5 precursors for diterpenes. nih.govmdpi.com
Geranylgeranyl Diphosphate (GGPP) IPP, DMAPPGGPP (C20)PlastidsThe universal linear precursor for all diterpenes. wikipedia.orgresearchgate.net

Table 2: Key Enzymes and Intermediates in Abietane Diterpenoid Biosynthesis

Enzyme/IntermediateClass / TypeFunction
Diterpene Synthases (diTPSs) EnzymeCatalyze the cyclization of GGPP to form diterpene skeletons. researchgate.net
Class II diTPS (e.g., CPPS) EnzymeCatalyzes the initial protonation-initiated cyclization of GGPP to (+)-CPP. nih.gov
Class I diTPS EnzymeCatalyzes further cyclization and rearrangement of (+)-CPP to form the abietane skeleton. researchgate.net
(+)-Copalyl Diphosphate ((+)-CPP) IntermediateBicyclic diphosphate intermediate formed from GGPP. nih.gov
Miltiradiene IntermediateTricyclic olefin precursor to the aromatic abietane core. rsc.org
Abietatriene IntermediateAromatic intermediate formed from miltiradiene, precursor to ferruginol. nih.govfrontiersin.org
Cytochrome P450 Monooxygenases EnzymeCatalyze oxidative modifications (e.g., hydroxylation) of the abietane skeleton. researchgate.netresearchgate.net

Investigation of Specific Precursors (e.g., Miltiradiene to Ferruginol)

The journey to ferruginol begins with the cyclization of the universal diterpenoid precursor, (E,E,E)-geranylgeranyl diphosphate (GGPP), to form the abietane skeleton of miltiradiene. nih.govnih.gov Research has firmly established miltiradiene as a key intermediate in the biosynthesis of not only ferruginol but also a diverse group of pharmacologically active compounds known as tanshinones. nih.govmdpi.com

The pivotal conversion of miltiradiene to ferruginol is catalyzed by the cytochrome P450 enzyme, CYP76AH1. nih.govpnas.org This enzyme orchestrates a unique four-electron oxidation cascade, which involves both the aromatization of one of the rings and the introduction of a hydroxyl group at the C-12 position of the miltiradiene structure. pnas.org The efficiency of this conversion has been demonstrated through in vitro and in vivo studies, and the successful heterologous production of ferruginol in yeast by incorporating the CYP76AH1 gene underscores its central role. nih.govpnas.org

Post-Cyclization Enzymatic Modifications

Following the initial cyclization to form the basic diterpene scaffold, a variety of enzymes, most notably cytochrome P450 monooxygenases, introduce further structural diversity.

Role of Cytochrome P450 Monooxygenases (P450s) in Hydroxylation and Oxidation Cascades

Cytochrome P450 monooxygenases (P450s) are a superfamily of enzymes crucial for the functionalization of diterpenoid skeletons. They catalyze a wide range of reactions, with hydroxylation being a key modification. In the context of abietane diterpenoids, P450s are responsible for introducing hydroxyl groups at various positions on the molecule, a critical step that often precedes further oxidation. nih.govnih.gov

For instance, the biosynthesis of other complex diterpenoids from ferruginol involves a series of hydroxylation and oxidation steps mediated by different P450s. mdpi.com The promiscuity of these enzymes, meaning their ability to act on multiple substrates or catalyze different reactions, contributes significantly to the vast array of diterpenoid structures found in nature. nih.gov Research has identified several CYP76 family members, in addition to CYP76AH1, that are involved in terpenoid biosynthesis, highlighting the evolutionary expansion and functional divergence of this enzyme family. pnas.orgnih.gov

The table below provides a summary of key cytochrome P450 enzymes involved in abietane diterpenoid biosynthesis and their functions.

EnzymeSubstrateProduct(s)Function
CYP76AH1 MiltiradieneFerruginolCatalyzes a four-electron oxidation cascade leading to aromatization and C-12 hydroxylation. nih.govpnas.org
P450dit Dehydroabietic acid, Palustric acid7-hydroxy-DhA (putative)Involved in the metabolism of specific abietane diterpenoids. nih.govnih.gov
CYP71D375/373 Abietane-type diterpenoidsDihydrofuran ring containing productsCatalyze hydroxylation at C-16 and subsequent 14,16-ether heterocyclization. nih.gov
CYP71D411 Abietane-type diterpenoidsC-20 hydroxylated productsCatalyzes hydroxylation at the C-20 position. nih.gov
CYP81AM1 Dehydroabietic acidC-15 hydroxylated productCatalyzes C-15 hydroxylation of dehydroabietic acid. nih.gov

Functional Group Diversification Mechanisms

The structural diversity of diterpenoids is not solely the result of hydroxylation. P450s and other enzymes catalyze a range of modifications that introduce various functional groups, leading to a wide spectrum of chemical properties and biological activities. mdpi.com These modifications can include the formation of carbonyl groups, epoxy groups, and even the rearrangement of the carbon skeleton. mdpi.com

The evolution of these diverse metabolic pathways is driven by gene duplication and neofunctionalization, where duplicated genes evolve to perform new, but related, functions. nih.govfrontiersin.org This evolutionary process has allowed plants to develop species-specific repertoires of diterpenoids that play roles in defense against herbivores and pathogens, as well as in adapting to abiotic stresses. nih.govresearchgate.net The complexity of these biosynthetic networks is further highlighted by the discovery of enzymes like 2-oxoglutarate-dependent dioxygenases (2OGDs), which also contribute to the hydroxylation and functionalization of abietane-type diterpenoids. nih.gov

Diterpenoid Dimerization Biosynthetic Hypotheses (e.g., Michael Addition, Aldol (B89426) Condensation)

While much is known about the biosynthesis of monomeric diterpenoids, the formation of dimeric structures is less understood. However, several chemical reactions provide plausible models for how these larger molecules might be assembled in nature.

The Michael addition is a key reaction in organic chemistry that involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound. youtube.comchemistrysteps.com In the context of diterpenoid biosynthesis, an enolate derived from one diterpenoid could potentially act as a nucleophile and attack another diterpenoid containing an α,β-unsaturated system. youtube.com This type of reaction is a powerful tool for forming carbon-carbon bonds.

The Aldol condensation is another fundamental carbon-carbon bond-forming reaction where an enolate reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated to an α,β-unsaturated carbonyl. masterorganicchemistry.com It is conceivable that two diterpenoid molecules, one acting as an enolate and the other as a carbonyl acceptor, could undergo an aldol-type reaction. The Robinson annulation, which combines a Michael addition with an intramolecular aldol condensation, is a powerful method for forming six-membered rings and provides a model for the potential cyclization and dimerization of diterpenoids. chemistrysteps.comtamu.edu

While direct enzymatic evidence for these specific dimerization mechanisms in the biosynthesis of all diterpenoid dimers is still an active area of research, these chemical principles provide strong hypotheses for how such complex molecules are constructed.

Chemical Synthesis and Derivatization Strategies Research

Total Synthesis Approaches to Abietane (B96969) Skeletons

The total synthesis of abietane diterpenoids has been a subject of extensive research for decades. researchgate.netthieme-connect.com Chemists have developed numerous strategies to construct the characteristic [6-6-6]-fused tricyclic framework. researchgate.net A biomimetic approach, which mimics the natural biosynthetic pathways, often employs polyene cyclization followed by functional group introductions through oxidation and substitution to produce the cyclic aromatic diterpenes. researchgate.net

Modern synthetic strategies have introduced advanced catalytic methods. For instance, a unified strategy for the total synthesis of several naturally occurring abietane diterpenoids utilizes a late-stage Csp3–H functionalization catalyzed by an Fe(iii)-bTAML complex. nih.govnih.gov This approach highlights the power of site-selective oxidation of unactivated C(sp3)–H bonds, a significant challenge in complex natural product synthesis. nih.gov

Another powerful technique involves the Pummerer rearrangement. The total syntheses of aromatic abietane diterpenoids like triptobenzene T and vitexifolin C have been successfully accomplished using this method, which proved critical for constructing the highly functionalized A-ring of the abietane core. acs.org The historical and ongoing efforts in the total synthesis of ferruginol (B158077), a classic abietane-type diterpenoid with an aromatic C-ring, provide a comprehensive overview of the evolution of these synthetic strategies from 1954 to 2023. thieme-connect.com

Semi-Synthesis from Natural Product Precursors (e.g., Abietic Acid Derivatives)

Given the structural complexity of the abietane skeleton, semi-synthesis starting from readily available natural precursors is a highly effective and common strategy. Abietic acid, a principal component of pine resin, is the most prominent starting material in this field. researchgate.netnih.gov

A foundational step in many semi-synthetic routes is the conversion of abietic acid into dehydroabietic acid. nih.govresearchgate.net This is typically achieved by heating abietic acid, which induces disproportionation to create the aromatic C-ring characteristic of many bioactive abietanes. nih.gov From dehydroabietic acid, a vast array of derivatives can be accessed. For example, methylation of the carboxylic acid group at C-18 using dimethyl sulfate (B86663) yields the corresponding methyl ester, a versatile intermediate for further modifications. nih.gov This dehydroabietic acid platform has been used to synthesize numerous compounds, including naturally occurring quinones and hydroquinones. researchgate.net Furthermore, novel synthetic routes have been developed to produce key intermediates like 15-hydroxydehydroabietic acid derivatives from abietic acid. researchgate.net

Table 1: Key Semi-Synthetic Transformations Starting from Abietic Acid

Starting Material Reagents/Conditions Key Intermediate/Product Reference
Abietic Acid Heat (200 °C) Dehydroabietic Acid nih.gov
Dehydroabietic Acid (MeO)₂SO₂ Methyl dehydroabietate nih.gov
Abietic Acid - 15-hydroxydehydroabietic acid derivatives researchgate.net

Regio- and Stereoselective Functionalization Studies

The abietane core is a versatile scaffold that can be site-selectively functionalized to produce a diverse range of compounds. nih.gov The ability to control the region and three-dimensional orientation (stereochemistry) of these modifications is crucial for creating specific, biologically active molecules. khanacademy.org

The C-ring, particularly when aromatic, is a primary site for functionalization. The synthesis of aromatic abietane diterpenoids is a major focus of research. nih.gov Synthetic efforts have targeted the introduction of various functional groups onto this ring. For instance, C-14 hydroxy derivatives of dehydroabietic acid have been synthesized, which can then be used to create triptoquinone epimers. researchgate.net

The synthesis of ethyl 12-sulfamoyl-abieta-8,11,13-trien-18-oate demonstrates a specific modification at the C-12 position. mdpi.com This process involves the conversion of a sulfonic acid at C-12 into a sulfonamide group, showcasing precise control over C-ring chemistry. mdpi.com Such modifications are directly relevant to the synthesis of phenolic abietanes like Abieta-9(11),8(14),12-trien-12-ol.

Functionalization is not limited to the C-ring. The carboxyl group at the C-18 position is a common handle for derivatization. It can be reduced to an alcohol or used to form amides and other esters. nih.gov For example, the total synthesis of majusanic acid D and other related compounds was completed by the hydrolysis of the methyl ester at C-18. nih.gov

The benzylic C-7 position is also a frequent target for oxidation, often using reagents like chromium(VI) oxides, although modern methods seek to avoid these toxic reagents. researchgate.net These oxidations can introduce ketone or hydroxyl groups, significantly altering the molecule's properties. The synthesis of various abietane diterpenoids like majusanin B and angustanol involves key transformations such as Wolff–Kishner reductions and eliminations that modify the core skeleton beyond the C-ring. nih.gov

Biotransformation and Microbial Transformation as Synthetic Methodologies

Biotransformation, using whole microorganisms or isolated enzymes, has emerged as a powerful tool in diterpene synthesis. mdpi.comrsc.org This approach offers several advantages, including high regio- and stereoselectivity under mild, environmentally friendly conditions, often enabling modifications at non-activated carbon atoms that are difficult to achieve through traditional organic synthesis. mdpi.com

Fungi, in particular, have been widely used for the biotransformation of diterpenes, producing a range of hydroxylated derivatives. mdpi.comrsc.org For example, studies on the abietane-type diterpene quinone, tanshinone I, showed that incubation with rat liver microsomes resulted primarily in oxidation reactions. mdpi.com Microbial biotransformation of related compounds has yielded hydroxylated metabolites with enhanced biological activity. mdpi.com

Metabolic engineering provides another avenue for producing abietane diterpenes. In a notable example, the bacterium Corynebacterium glutamicum was engineered to produce the abietane ferruginol directly from glucose. nih.gov By modifying metabolic pathways to increase the pools of precursors like geranylgeranyl pyrophosphate (GGPP) and introducing the necessary diterpene synthase and cytochrome P450 enzymes, researchers achieved significant production of the target molecule. nih.gov This highlights the potential of microbial fermentation as a sustainable manufacturing strategy for complex natural products. nih.gov

Diels-Alder Reactions in Abietane-Related Synthesis

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, renowned for its ability to form six-membered rings with a high degree of stereochemical control. scientific.netyoutube.comkhanacademy.org This reaction is particularly valuable in the synthesis of polycyclic structures like the abietane skeleton. scientific.net

Specifically, the transannular Diels-Alder (TADA) reaction has proven to be a powerful strategy for constructing the complex architecture of polycyclic diterpenes. scientific.net Theoretical studies using Density Functional Theory (DFT) have investigated the mechanism of the Diels-Alder reaction in abietane synthesis. scientific.net These studies indicate that the reaction proceeds through a concerted and synchronous process via a six-membered ring transition state, and is an exothermic reaction that favors the formation of the endo product. scientific.net This predictable stereochemical outcome is a major advantage for synthetic chemists. The development of natural enzymes that catalyze Diels-Alder reactions, known as Diels–Alderases, further opens the door to biocatalytic routes for these complex cycloadditions. rsc.org

Analytical and Spectroscopic Characterization in Research Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS/Headspace GC-MS) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like Abieta-9(11),8(14),12-trien-12-ol. In this method, the sample is vaporized and separated based on the components' boiling points and interactions with a capillary column. Subsequently, the separated molecules are fragmented and ionized, and the resulting mass-to-charge ratio of the fragments is analyzed by the mass spectrometer, creating a unique mass spectrum that serves as a molecular fingerprint.

This compound has been identified as a key volatile secondary metabolite in the essential oils derived from the roots, stems, and aerial parts of Nepeta leucophylla using both GC-MS and Headspace GC-MS (HS-GC-MS). bohrium.comresearchgate.netresearchgate.net HS-GC-MS is particularly useful for analyzing volatile organic compounds (VOCs) directly from a solid or liquid sample without extensive sample preparation, by analyzing the vapor phase (headspace) above the sample. bohrium.comresearchgate.net The identification is typically confirmed by comparing the obtained mass spectrum with established spectral libraries, such as the NIST library. jmpas.com In studies of Peltophorum pterocarpum bark and Plectranthus vettiveroides root oil, GC-MS analysis also successfully identified this compound among numerous other bioactive constituents. jmpas.comenvirobiotechjournals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present in the molecule.

Table 1: Predicted NMR Spectral Data for this compound

TechniqueExpected Signals
¹H NMR- Signals for multiple methyl groups (singlets and doublets)
  • Resonances for aliphatic methylene (B1212753) (CH₂) and methine (CH) protons in the cyclic system
  • Signals in the aromatic/olefinic region corresponding to the protons on the tri-substituted benzene (B151609) ring and the double bond
  • A signal for the isopropyl group methine (septet) and methyls (doublet)
  • A broad singlet for the hydroxyl (-OH) proton
  • ¹³C NMR- Approximately 20 distinct carbon signals
  • Signals for several methyl carbons
  • Resonances for aliphatic sp³ hybridized carbons (CH₂, CH)
  • Signals for quaternary carbons (C)
  • Multiple signals in the downfield region (δ > 100 ppm) corresponding to the sp² hybridized carbons of the aromatic ring and the double bonds
  • Note: The precise chemical shifts (δ) and coupling constants (J) are determined experimentally and can be found in the cited literature. researchgate.netnih.gov

    Infrared (IR) Spectroscopy

    Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, and the absorption of radiation at these frequencies indicates their presence. For this compound, IR spectroscopy is used to confirm the presence of the hydroxyl group and the aromatic/alkene moieties. researchgate.netnih.gov

    Table 2: Characteristic IR Absorption Bands for this compound

    Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
    O-H (Alcohol)3200-3600Stretching (Broad)
    C-H (sp³)2850-3000Stretching
    C-H (sp²)3000-3100Stretching
    C=C (Aromatic/Alkene)1500-1680Stretching
    C-O (Alcohol)1050-1250Stretching

    High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

    High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, is a critical tool for determining the precise elemental composition of a molecule. Unlike standard MS which provides integer mass values, HRMS can measure the mass-to-charge ratio to several decimal places. This high accuracy allows for the calculation of a unique molecular formula.

    For this compound, the molecular formula is C₂₀H₃₀O. The computed monoisotopic mass for this formula is 286.229665576 Da. nih.gov An HR-ESI-MS analysis would be expected to yield a measured mass that matches this theoretical value with very high precision (typically within 5 ppm), thus confirming the elemental composition and lending strong support to the proposed structure.

    Advanced Chromatographic Purification Techniques

    Before spectroscopic analysis, obtaining a pure sample is paramount. The isolation of this compound from complex natural extracts, such as those from Nepeta leucophylla, necessitates the use of advanced chromatographic purification techniques. researchgate.netnih.gov

    Column Chromatography: This is a fundamental purification technique used for separating individual chemical compounds from a mixture. The crude or semi-purified extract is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column, and compounds are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.

    Preparative Thin Layer Chromatography (PTLC): For further purification of smaller quantities, PTLC is employed. It operates on the same principles as analytical TLC but uses a thicker layer of stationary phase on a larger plate to separate and isolate milligrams of the target compound. Fractions containing the compound of interest, identified under UV light or with a staining agent, are scraped from the plate and the compound is extracted with a suitable solvent. Research has explicitly documented the use of both column chromatography and PTLC to successfully isolate pure this compound for subsequent structural analysis. researchgate.netnih.gov

    Structure Activity Relationship Sar Studies

    Influence of Phenolic and Catechol Moieties on Biological Activity

    The presence and nature of oxygen-containing functional groups on the aromatic C-ring of abietane (B96969) diterpenoids are critical determinants of their biological profiles. The phenolic hydroxyl group, as seen in the closely related compound ferruginol (B158077) (abieta-8,11,13-triene-12-ol), is fundamental to many of its observed bioactivities, including antimicrobial, antioxidant, and gastroprotective effects. rsc.org Phenolic compounds, in general, play significant roles in the defense mechanisms of plants and their beneficial effects in humans are widely studied. nih.govresearchgate.net The antioxidant activity of many plant extracts is directly related to their total phenolic content. nih.govnih.gov

    When the single hydroxyl group of the phenolic ring is replaced by a catechol moiety (two adjacent hydroxyl groups), the biological activity can be significantly enhanced. Studies on abietatriene (B1232550) diterpenoids have concluded that a free catechol group is often essential for potent antimicrobial activity, particularly against Gram-positive bacteria. rsc.org Furthermore, the oxidation of this catechol group to a quinone structure can lead to even greater enhancement of the antimicrobial effects. rsc.org This suggests that the electronic properties and hydrogen-donating capabilities of the aromatic ring system are pivotal. The dienol system in Abieta-9(11),8(14),12-trien-12-ol represents a different electronic and conformational state compared to a true phenol (B47542) or catechol, which would inherently modify its interaction with biological targets.

    Role of Hydroxyl and Keto Group Substitutions

    The introduction of additional hydroxyl or keto groups at various positions on the abietane skeleton profoundly modulates biological activity. The position of these substitutions is key to the resulting effect. For instance, sugiol, which is a 7-keto derivative of ferruginol, exhibits a range of activities including antimalarial, anti-inflammatory, and cytotoxic effects. rsc.org The introduction of a ketone at the C-7 position clearly alters the molecule's properties, leading to a distinct biological profile.

    Further modifications, such as the introduction of a hydroxyl group at the C-6 position to form 6α-hydroxysugiol, or an oxo group at C-1 to yield 1-oxoferruginol, also result in compounds with unique bioactivities. rsc.org Research into novel dehydroabietic acid derivatives has revealed that the combination of a hydroxyl group at C-12 and an oxime group at C-13 can be a key structural feature for potent activity against both methicillin-resistant and methicillin-susceptible Staphylococcus aureus. nih.gov The ability of a hydroxyl group to act as both a hydrogen bond donor and acceptor is a critical aspect of its interaction with biological receptors, and replacing it can have a detrimental effect on binding affinity. nih.gov The strategic placement of these polar groups can either enhance or diminish the parent compound's efficacy, highlighting the sensitivity of the abietane scaffold to substitution patterns.

    CompoundKey Structural FeatureReported Biological ActivityReference
    FerruginolPhenolic -OH at C-12Antimicrobial, Antioxidant, Gastroprotective, Anti-Leishmanial rsc.org
    SugiolPhenolic -OH at C-12, Keto at C-7Antimalarial, Anti-inflammatory, Hepatoprotective, Cytotoxic rsc.org
    1-OxoferruginolPhenolic -OH at C-12, Keto at C-1Moderate inhibitory effect on EBV-EA induction rsc.org
    Unnamed Derivative-OH at C-12, Oxime at C-13Potent anti-staphylococcal activity nih.gov

    Impact of Double Bond Isomerization on Activity

    This difference in the C-ring's unsaturation pattern has significant implications for its biological profile. Aromatic systems are planar and have a specific distribution of π-electrons, which facilitates interactions like π-π stacking with biological targets. Ferruginol, with its aromatic phenol ring, is known to inhibit the PI3K-Akt signaling pathway, a mechanism tied to its anticancer and antiviral activities. nih.gov The dienol system in this compound is non-aromatic and has a different three-dimensional conformation, which would alter its ability to fit into the same binding pockets. While direct isomerization studies on this specific compound are not widely reported, the principle that double bond location and geometry are critical for activity is well-established in other lipid and terpene systems. researchgate.netnih.gov Therefore, the specific triene system of this compound is expected to confer a biological activity profile distinct from its aromatic abietane counterparts.

    Effects of Acetylation and Esterification on Biological Activity

    Modification of the hydroxyl group at C-12 through reactions like acetylation or esterification is a common strategy to probe its importance and potentially modulate the compound's activity, solubility, and bioavailability. The addition of an acetyl or ester group masks the polar hydroxyl group, which can drastically alter its interaction with target proteins. For example, in other molecular systems, replacing hydroxyl groups with acetyl residues has been shown to reduce endotoxic activity by orders of magnitude. nih.gov

    In the context of abietane diterpenoids, derivatization of the C-12 position is a key area of research. Dehydroabietane derivatives containing a sulfonamide group at C-12 have been described. mdpi.com Specifically, sulfonamides linked to amino acid fragments at this position have been found to inhibit matrix proteinases, which are involved in cancer cell migration and proliferation. mdpi.com This demonstrates that converting the C-12 hydroxyl into a larger, more complex ester or amide can introduce new, highly specific biological activities. The size, polarity, and chemical nature of the esterifying group are all critical factors that fine-tune the resulting biological effect.

    Significance of Ether Bridges and Lactone Rings in Diterpenoid Activity

    The incorporation of the abietane skeleton into more complex, rigid structures containing ether bridges or lactone rings can lead to compounds with potent and highly specific biological activities. These modifications often lock the molecule into a particular conformation, enhancing its affinity for a specific biological target.

    For instance, several ent-abietane diterpenoid lactone glycosides have been isolated and shown to possess significant cytotoxic and cancer chemopreventive properties. nih.gov The presence of a lactone ring, which is a cyclic ester, introduces a reactive electrophilic site and significantly alters the molecule's shape and polarity. Helioscopinolide A, an abietane lactone, demonstrated strong aromatase inhibition and good cytotoxic activity against HeLa cells. nih.gov Diterpenoid lactones are often associated with anti-inflammatory effects. nih.gov Furthermore, the formation of ether bridges, such as in 9β,13β-epoxy-7-abietene, creates a more rigid and sterically defined structure, which can lead to diverse bioactivities including antitermitic effects. researchgate.net These examples underscore the principle that cyclization of the abietane core into lactones or bridged ethers is a powerful natural strategy for generating chemical diversity and potent biological function.

    CompoundKey Structural FeatureReported Biological ActivityReference
    Pulcherrimoside Dent-abietane lactone glycosideInhibited superoxide (B77818) anion radical formation, cancer chemopreventive potential nih.gov
    Helioscopinolide Aent-abietane lactoneStrong aromatase inhibitor, cytotoxic against HeLa cells nih.gov
    AndrographolideDiterpenoid lactoneAnti-inflammatory by inhibiting NF-κB/MAPK activation nih.gov
    9β,13β-epoxy-7-abieteneEther bridgeIsolated from essential oil with various bioactivities researchgate.net

    Preclinical Pharmacological Activities and Molecular Mechanisms Research

    Antioxidant Activity Studies

    Abieta-9(11),8(14),12-trien-12-ol is recognized for its antioxidant properties. rsc.org Its presence in various plant extracts has been associated with significant antioxidant effects, as demonstrated by several in vitro assays. These studies typically involve the evaluation of crude extracts or essential oils where this compound is one of the identified components.

    In Vitro Radical Scavenging Assays (e.g., DPPH, ABTS, FRAP)

    The antioxidant capacity of extracts containing this compound has been evaluated using common in vitro radical scavenging assays. For instance, extracts from Nepeta leucophylla containing this compound have been assessed for their ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. rsc.org The DPPH assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

    Similarly, the Ferric Reducing Antioxidant Power (FRAP) assay has been employed to determine the reducing ability of these extracts. rsc.org This method is based on the reduction of the ferric-tripyridyltriazine complex to its ferrous form in the presence of antioxidants.

    While these studies indicate that plant extracts containing this compound possess radical scavenging and reducing properties, the specific contribution of the isolated compound to these activities has not been fully elucidated in the reviewed literature.

    Table 1: In Vitro Antioxidant Activity of Plant Extracts Containing this compound

    Plant SpeciesExtract/OilAssayKey Findings
    Nepeta leucophyllaAerial parts extractsDPPHMethanol (B129727) extracts showed the highest scavenging activity. rsc.org
    Nepeta leucophyllaAerial parts extractsFRAPMethanol extracts exhibited the highest ferric reducing power. rsc.org
    Peltophorum pterocarpumBark extractsDPPH, FRAPEthyl acetate (B1210297) and methanol extracts showed significant antioxidant potentials. envirobiotechjournals.com

    Antimicrobial Activity Studies

    The potential of this compound as an antimicrobial agent has been explored through the screening of plant extracts in which it is a constituent. These investigations have revealed activity against a variety of bacterial and fungal strains, as well as indications of antiviral effects.

    Antibacterial Effects (e.g., against Gram-positive bacteria like Staphylococcus aureus, Bacillus subtilis, Streptomyces scabies)

    Research has indicated that essential oils and extracts containing this compound possess antibacterial properties, particularly against Gram-positive bacteria. An essential oil from Coleus vettiveroides, which was found to contain 2% this compound, demonstrated inhibitory activity against Staphylococcus aureus. ijpbs.com

    Furthermore, extracts from the bark of Peltophorum pterocarpum, where this compound was identified as a component, showed notable activity against Bacillus subtilis. envirobiotechjournals.com The ethyl acetate extract, in particular, exhibited a significant inhibition zone against this bacterium. envirobiotechjournals.com Similarly, extracts from Ajuga turkestanica, also containing this compound, were effective against both Staphylococcus aureus and Bacillus subtilis. researchgate.net No specific studies on the effect against Streptomyces scabies were found in the reviewed literature.

    Table 2: Antibacterial Activity of Plant Extracts Containing this compound

    Plant SpeciesExtract/OilTarget BacteriaKey Findings
    Coleus vettiveroidesEssential OilStaphylococcus aureusThe oil inhibited the growth of S. aureus. ijpbs.com
    Peltophorum pterocarpumBark Ethyl Acetate ExtractBacillus subtilisShowed significant activity with a notable inhibition zone. envirobiotechjournals.comenvirobiotechjournals.com
    Ajuga turkestanicaChloroform ExtractStaphylococcus aureus, Bacillus subtilisThe extract demonstrated inhibitory effects against both bacteria. researchgate.net

    Antiviral Effects (e.g., against HSV-1, Coxsackie B3 virus, Epstein-Barr virus early antigen (EBV-EA) activation)

    Preliminary research suggests that this compound may have antiviral potential. A significant finding is the association of its synonym, ferruginol (B158077), with the inhibition of the Epstein-Barr virus early antigen (EBV-EA). chemsrc.com The activation of EBV-EA is a crucial step in the virus's lytic cycle, and its inhibition is a target for antiviral therapies.

    In addition to this, computational studies have explored the potential of this compound. An in-silico molecular docking study investigated the interaction of this compound with viral proteins, suggesting a basis for potential antiviral activity that warrants further in vitro investigation. nih.govresearchgate.net There is currently no specific experimental data available regarding its activity against Herpes Simplex Virus-1 (HSV-1) or Coxsackie B3 virus.

    Antiparasitic Activity (e.g., Antileishmanial)

    Dehydroabietinol (B132513), a reduced form of dehydroabietic acid, has demonstrated moderate activity against protozoan parasites. In vitro studies have evaluated its efficacy against different species of Leishmania, the causative agent of leishmaniasis.

    Research has shown that dehydroabietinol exhibits inhibitory effects on the promastigote stages of Leishmania braziliensis and Leishmania infantum. The concentration required to inhibit 50% of the parasite population (IC50) has been determined for these species. Specifically, dehydroabietinol showed an IC50 value of 63 µg/mL against L. braziliensis and 40 µg/mL against L. infantum.

    While dehydroabietinol itself has been studied, much of the research into the antiparasitic potential of this structural class has focused on its derivatives. For instance, derivatives of dehydroabietic acid and dehydroabietylamine (B24195) have shown potent activity against various Leishmania species, including L. donovani, L. amazonensis, and L. guyanensis, with some derivatives exhibiting IC50 values in the low micromolar range. csic.esnih.gov Notably, certain benzamide (B126) derivatives of dehydroabietylamine were found to be significantly more potent than the reference drug miltefosine (B1683995) against intracellular amastigotes of L. infantum. nih.gov

    Table 1: Antileishmanial Activity of Dehydroabietinol

    Parasite Species IC50 (µg/mL)
    Leishmania braziliensis 63
    Leishmania infantum 40

    Anti-inflammatory Activity

    The anti-inflammatory potential of abietane (B96969) diterpenes has been a subject of scientific investigation. While direct studies on the anti-inflammatory mechanisms of this compound are limited, research on its precursor, dehydroabietic acid (DHA), provides significant insights.

    DHA has been shown to suppress inflammatory responses by targeting key signaling pathways. It has been reported to inhibit the activity of proto-oncogene tyrosine-protein kinase (Src) and spleen tyrosine kinase (Syk) within the NF-κB signaling cascade. Furthermore, DHA can suppress the transforming growth factor-beta-activated kinase 1 (TAK1) in the AP-1 signaling pathway. These kinases are crucial mediators in the production of pro-inflammatory molecules.

    Derivatives of dehydroabietic acid have also been demonstrated to interfere with the activation of dendritic cells (DCs), which are key regulators of the immune and inflammatory responses. Certain semisynthetic derivatives of DHA were found to inhibit the production of several pro-inflammatory cytokines, including interleukin-1β (IL-1β), IL-6, IL-12, and tumor necrosis factor-α (TNF-α), in lipopolysaccharide (LPS)-stimulated dendritic cells. This inhibition of cytokine production highlights the potential of the dehydroabietane skeleton as a scaffold for developing new anti-inflammatory agents.

    Table 2: Inhibition of Pro-inflammatory Cytokine Production by Dehydroabietic Acid Derivatives in Dendritic Cells

    Cytokine Effect
    IL-1β Inhibition
    IL-6 Inhibition
    IL-12 Inhibition
    TNF-α Inhibition

    Antitumor/Cytotoxic Activity Research (In Vitro Models)

    The potential of this compound and its derivatives as antitumor agents has been explored through various in vitro studies, focusing on their ability to inhibit tumor growth and induce cell death in cancer cell lines.

    The Epstein-Barr virus (EBV) early antigen (EA) activation assay is a common method for screening potential cancer chemopreventive agents. While a wide range of natural and synthetic compounds have been evaluated for their ability to inhibit EBV-EA activation induced by tumor promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA), there is currently a lack of specific research data on the inhibitory effect of this compound on this process. nih.govnih.govmdpi.com

    Derivatives of dehydroabietinol have demonstrated cytotoxic activity against a panel of human cancer cell lines. In one study, novel dehydroabietinol derivatives containing a triazole moiety were synthesized and evaluated. Several of these compounds exhibited significant cytotoxicity against human gastric carcinoma (MGC-803), human lung adenocarcinoma (A549), human bladder cancer (T24), and human hepatocellular carcinoma (HepG2) cell lines.

    For example, two particular derivatives, designated as 5g and 5j, showed notable cytotoxic effects with IC50 values ranging from 4.84 to 8.76 µM across the tested cell lines. These values were, in some cases, superior to the positive control, 5-fluorouracil (B62378) (5-FU). This suggests that the dehydroabietinol scaffold is a promising starting point for the development of new cytotoxic agents.

    Table 3: Cytotoxicity (IC50, µM) of Dehydroabietinol Derivatives in Human Cancer Cell Lines

    Compound MGC-803 A549 T24 HepG2
    5g 4.84 7.24 7.82 5.82
    5j 6.36 7.08 8.76 6.31

    The investigation into the mechanisms underlying the cytotoxic effects of dehydroabietinol derivatives has included cell cycle analysis. While some studies on related compounds have pointed towards G0/G1 phase arrest, other research indicates that certain chemotherapeutic agents can induce cell cycle arrest in the S-phase. nih.gov For instance, the phytochemical resveratrol (B1683913) has been shown to arrest various cancer cell lines in the S-phase. nih.gov

    In the context of dehydroabietinol derivatives, one study on a novel triazole-containing derivative (compound 5g) indicated that it induced cell cycle arrest at the G0/G1 phase in MGC-803 cells. However, the broader class of compounds that can interfere with DNA replication often leads to S-phase arrest. This is a critical checkpoint that allows for DNA repair before the cell proceeds to mitosis. The precise effect of this compound on the S-phase of the cell cycle requires further specific investigation.

    Metabolic Regulation and Related Activities

    Currently, there is a lack of available scientific literature detailing the effects of this compound on metabolic regulation and related pathways. nih.govnih.gov

    Hypoglycemic and Hypolipidemic Effects

    Currently, there is limited direct scientific evidence from preclinical studies specifically demonstrating the hypoglycemic and hypolipidemic effects of this compound. However, related compounds and the broader class of abietane diterpenes have been investigated for their roles in metabolic regulation.

    A closely related compound, dehydroabietic acid, has been shown to improve glucose intolerance and insulin (B600854) resistance in high-fat diet-fed mice. This suggests that abietane diterpenes may have the potential to influence glucose and lipid metabolism. Further research is necessary to specifically elucidate the hypoglycemic and hypolipidemic properties of this compound.

    Peroxisome Proliferator-Activated Receptor (PPAR) Activation

    Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism. Activation of PPARs is a key mechanism for many drugs used to treat metabolic disorders.

    Research has indicated that dehydroabietic acid, a structurally similar abietane diterpene, functions as a dual activator of PPAR-γ and PPAR-α. This activation leads to the stimulation of adipocyte differentiation and an increase in the expression of genes involved in insulin sensitivity. While these findings are for a related compound, they suggest a potential mechanism through which this compound might exert metabolic effects. Direct studies on the interaction between this compound and PPARs are needed to confirm this hypothesis.

    Anabolic Activity and Protein Synthesis Enhancement

    There is currently a lack of scientific evidence from preclinical research to support any anabolic activity or protein synthesis enhancement by this compound.

    Gastroprotective Effects (Animal Models)

    Preclinical studies have demonstrated the gastroprotective potential of this compound in animal models. In a study investigating the effects of dehydroabietic acid derivatives on HCl/EtOH-induced gastric lesions in mice, this compound (referred to as dehydroabietanol in the study) exhibited a significant gastroprotective effect. nih.gov

    At an oral dose of 100 mg/kg, this compound was as effective as the proton pump inhibitor lansoprazole (B1674482) at a 20 mg/kg dose, reducing the lesion index by at least 75%. nih.gov This protective activity was among the highest observed in the series of tested compounds, which also included the corresponding aldehyde, dehydroabietic acid, and its methyl ester. nih.gov The study suggests that the presence of an alcohol, aldehyde, acid, or methyl ester at the C-18 position is associated with higher gastroprotective activity. nih.gov

    Table 1: Gastroprotective Effect of this compound and Related Compounds

    CompoundDose (mg/kg)Lesion Index Reduction (%)
    This compound100≥ 75
    Dehydroabietic acid100≥ 75
    Dehydroabietinal100≥ 75
    Methyl dehydroabietate100≥ 75
    Lansoprazole (Reference)20≥ 75

    Data sourced from a study on HCl/EtOH-induced gastric lesions in mice. nih.gov

    Cardioactive Effects

    To date, there is no direct scientific evidence from preclinical studies to indicate any cardioactive effects of this compound.

    Neuroprotective Effects

    While direct studies on the neuroprotective effects of this compound are limited, research on other diterpenoids isolated from Salvia miltiorrhiza, a natural source of this compound, has shown neuroprotective activities. For instance, certain diterpenoid quinones from this plant have demonstrated the ability to improve the survival rates of neuronal cells under conditions of oxygen-glucose deprivation. nih.gov This suggests that compounds from this source, including potentially this compound, may possess neuroprotective properties, though further specific investigation is required.

    Molecular Docking and In Silico Studies of Target Interactions (e.g., Enzyme Active Sites)

    Specific molecular docking studies for this compound with the aforementioned biological targets (e.g., PPARs, enzymes involved in metabolic pathways) are not extensively available in the current scientific literature. However, the known activation of PPAR-γ and PPAR-α by the related compound dehydroabietic acid implies a likely interaction with the ligand-binding domains of these receptors. In silico studies would be valuable to predict the binding affinity and mode of interaction of this compound with these and other potential target proteins, thereby guiding further experimental validation of its pharmacological activities.

    Preclinical Pharmacokinetics and Metabolism Research

    Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Prediction and Studies

    Direct and comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies on Abieta-9(11),8(14),12-trien-12-ol are not extensively available in public literature. However, predictions can be made based on its chemical structure and data from related abietane (B96969) diterpenoids.

    The lipophilic nature of the abietane skeleton suggests that this compound would likely exhibit good passive diffusion across biological membranes, leading to reasonable oral absorption. The distribution is expected to be wide, with potential accumulation in fatty tissues due to its high lipophilicity. Metabolism is anticipated to be a key elimination pathway, primarily occurring in the liver through oxidation and conjugation reactions. Excretion of the metabolites is likely to occur via both renal and biliary routes. While specific toxicity data is scarce, related abietane diterpenes have shown varied toxicological profiles, warranting further investigation for this specific compound.

    Predicted ADMET Properties of this compound

    ADMET ParameterPredicted OutcomeRationale
    Absorption Moderate to High Oral BioavailabilityLipophilic nature facilitates passive diffusion across the gut wall.
    Distribution Wide tissue distributionHigh lipophilicity suggests partitioning into tissues, potentially including the central nervous system.
    Metabolism Primarily HepaticThe liver is the main site for the metabolism of xenobiotics, especially lipophilic compounds.
    Excretion Renal and BiliaryMetabolites are typically more water-soluble and are eliminated through urine and bile.
    Toxicity Potential for cytotoxicitySome related abietane diterpenoids have demonstrated cytotoxic effects in various cell lines.

    Biotransformation Pathways and Metabolite Identification

    The biotransformation of this compound is expected to follow the general metabolic pathways of other abietane diterpenoids, which primarily involve Phase I oxidation and Phase II conjugation reactions.

    Research has identified a specific cytochrome P450 enzyme, CYP81AM1, from the plant Tripterygium wilfordii, that can catalyze the C-15 hydroxylation of the structurally related compound, dehydroabietic acid. researchgate.net Given the structural similarity, it is plausible that mammalian CYP enzymes could also hydroxylate this compound at various positions on the molecule.

    Phase I metabolism of this compound is likely to involve hydroxylation of the aromatic ring and the aliphatic portions of the molecule. The primary alcohol group at C-18 can also be a site for oxidation to an aldehyde and then a carboxylic acid, mirroring the metabolism of similar diterpenoid alcohols.

    Following Phase I oxidation, the resulting hydroxylated metabolites, as well as the parent compound, are expected to undergo Phase II conjugation. The most common conjugation reactions involve glucuronidation and sulfation of the hydroxyl groups, which increases their water solubility and facilitates their excretion from the body.

    Studies on the fungal biotransformation of the related compound, dehydroabietic acid, have identified several hydroxylated metabolites. nih.gov While fungal metabolism does not perfectly replicate mammalian metabolism, it often provides valuable clues about potential mammalian metabolites. These studies have shown hydroxylation occurring at various positions, including C-1β, C-7α, C-7β, C-15, and C-16. nih.gov

    Potential Metabolites of this compound

    Metabolite NamePotential Metabolic Pathway
    7-hydroxy-abieta-9(11),8(14),12-trien-12-olAromatic hydroxylation (Phase I)
    15-hydroxy-abieta-9(11),8(14),12-trien-12-olAliphatic hydroxylation (Phase I)
    16-hydroxy-abieta-9(11),8(14),12-trien-12-olAliphatic hydroxylation (Phase I)
    This compound-18-oic acidOxidation of primary alcohol (Phase I)
    This compound glucuronideGlucuronidation of the phenolic hydroxyl group (Phase II)
    Hydroxylated metabolite glucuronideGlucuronidation of a newly formed hydroxyl group (Phase II)

    Advanced Research Methodologies and Future Research Directions

    Chemoinformatics and Computational Modeling for SAR and Target Prediction

    Chemoinformatics and computational modeling are indispensable tools in modern drug discovery, enabling the analysis of structure-activity relationships (SAR) and the prediction of biological targets. For abietane (B96969) diterpenoids, including Abieta-9(11),8(14),12-trien-12-ol, these in silico methods are used to screen large compound libraries and identify potential hits with desired biological activities. nih.gov

    By constructing computational models of target proteins, such as enzymes or receptors, researchers can simulate the binding of diterpenoid compounds and predict their inhibitory potential. This approach has been used to identify abietane diterpenoids as potential inhibitors of plasmodial proteases, which are key targets for antimalarial drugs. nih.gov These computational studies help to prioritize compounds for further experimental testing and guide the design of more potent and selective analogs.

    Development of Targeted Synthetic Analogs for Enhanced Bioactivity

    The natural scaffold of abietane diterpenoids provides a versatile platform for the synthesis of novel analogs with enhanced biological activities. nih.govrsc.org Chemical modifications to the abietane skeleton can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

    Numerous synthetic studies have focused on modifying the abietane framework to create new chemotherapeutic agents. uv.es These efforts have yielded a wide range of derivatives with diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. rsc.orgnih.gov The development of enantioselective synthesis approaches is also a key area of research, as it has been shown that some unnatural enantiomeric abietanes possess enhanced bioactivity. rsc.org

    Integration of In Vitro, In Silico, and Relevant Animal Model Studies for Comprehensive Biological Evaluation

    A comprehensive evaluation of the biological potential of this compound and its analogs requires an integrated approach that combines in vitro, in silico, and animal model studies. aimspress.comnih.govnih.gov In vitro assays are used to assess the compound's activity against specific molecular targets or cell lines, providing initial insights into its mechanism of action. aimspress.comnih.gov

    In silico studies, as previously mentioned, complement these experimental findings by providing a molecular-level understanding of compound-target interactions. nih.gov Promising candidates identified through these methods can then be advanced to relevant animal models to evaluate their efficacy and safety in a living organism. nih.gov This integrated pipeline allows for a more thorough and predictive assessment of a compound's therapeutic potential. For instance, ferruginol (B158077), a related abietane diterpenoid, has shown gastroprotective effects in animal models of induced gastric lesions. rsc.org

    Potential as Lead Compounds in Natural Product Drug Discovery

    Natural products, including abietane diterpenoids, have historically been a rich source of lead compounds for drug discovery. uv.es The unique and complex chemical structures of these compounds provide a starting point for the development of novel therapeutics. mdpi.com Abietane-type diterpenoids have demonstrated a broad spectrum of interesting biological properties, including antimicrobial, antiviral, anti-inflammatory, and antitumor activities, making them attractive candidates for further development. rsc.orgmdpi.com

    The journey from a natural product to a marketable drug is long and challenging, but the diverse bioactivities of abietane diterpenoids highlight their potential to address a range of unmet medical needs. researchgate.net Continued research into these compounds is likely to yield new and effective therapeutic agents.

    Biotechnological Production and Metabolic Engineering of Diterpenoids

    The low abundance of many diterpenoids in their natural hosts can be a significant bottleneck for their commercial production. nih.gov Biotechnological approaches, such as metabolic engineering, offer a promising solution to this challenge. By introducing the biosynthetic genes for a desired diterpenoid into a microbial host, such as Escherichia coli or yeast, it is possible to achieve high-level production of the compound. nih.gov

    Metabolic engineering strategies often focus on increasing the precursor supply for the heterologous pathway and optimizing the expression of the biosynthetic enzymes. nih.govnih.gov Green microalgae are also being explored as sustainable heterologous chassis for the biosynthesis of plant-derived diterpenoids due to their high carbon flux through the native MEP pathway. nih.gov These advances in synthetic biology and metabolic engineering are paving the way for the sustainable and cost-effective production of valuable diterpenoids. mdpi.com

    Q & A

    Q. How can Abieta-9(11),8(14),12-trien-12-ol be reliably characterized using spectroscopic methods?

    Methodological Answer:

    • Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak at m/z = 286, corresponding to its molecular formula (C₂₀H₃₀O) .
    • Compare fragmentation patterns (e.g., m/z = 159, 189, 215) against reference spectra in the NIST Chemistry WebBook to validate structural features .
    • Supplement with ¹H/¹³C NMR to resolve stereochemical ambiguities, particularly for the tricyclic diterpene backbone .

    Q. What are the primary challenges in synthesizing this compound in vitro?

    Methodological Answer:

    • Prioritize biosynthetic pathway elucidation via isotope-labeled precursor feeding experiments to identify key enzymatic steps (e.g., cyclization of geranylgeranyl pyrophosphate) .
    • Optimize regioselectivity in chemical synthesis using computational modeling (e.g., DFT calculations) to predict reactive intermediates .

    Advanced Research Questions

    Q. How can contradictory spectral data for this compound be resolved across studies?

    Methodological Answer:

    • Conduct a meta-analysis of spectral repositories (e.g., NIST, PubChem) to identify systematic errors or instrument-specific artifacts .
    • Apply empirical contradiction frameworks (e.g., constructive falsification) to assess data reliability, as proposed for intelligent data analysis in medical diagnostics .
    • Validate findings using orthogonal techniques (e.g., X-ray crystallography for absolute configuration determination) .

    Q. What experimental designs are optimal for studying the bioactivity of this compound in plant-microbe interactions?

    Methodological Answer:

    • Design dose-response assays with negative controls (e.g., solvent-only) and positive controls (e.g., ferruginol analogs) to establish specificity .
    • Use transcriptomic profiling (RNA-seq) to map gene expression changes in microbial pathogens exposed to the compound, focusing on efflux pump regulation .
    • Ensure reproducibility by adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for metadata documentation .

    Guidelines for Researchers

    • Database Use : Prioritize NIST WebBook for spectral validation and avoid unvetted platforms .
    • Experimental Reproducibility : Follow protocols from Medicinal Chemistry Research for compound characterization and bioassays .
    • Data Integrity : Document contradictions transparently using frameworks like constructive falsification to enhance reliability .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.